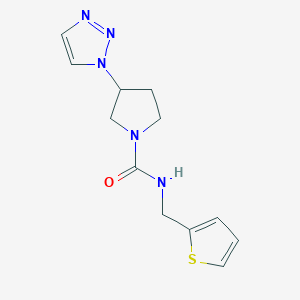

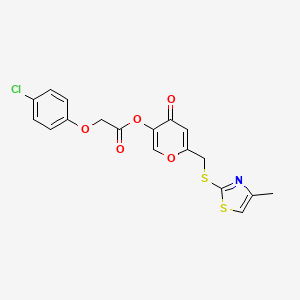

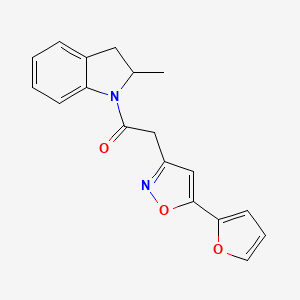

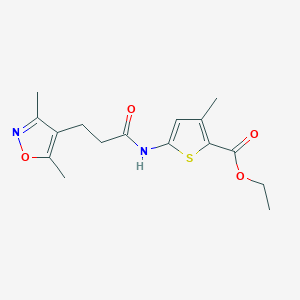

![molecular formula C16H11ClFNO3 B2997900 N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 2034594-13-1](/img/structure/B2997900.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence or synthesis, and its uses or significance .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (like temperature, pressure), the catalysts used if any, and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like reactivity, stability, etc .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : A study highlights the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This method demonstrates broad substrate scope and functional group tolerance without the use of noble metal additives, suggesting potential utility in the synthesis and modification of compounds including N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide and its derivatives for research and development purposes (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Chemical Behavior

The Regioselectivity in the Fluorination of Dibenzofuran, Diphenylether, and Biphenyl with N-F Type of Reagents : This research discusses the effects of N-F type reagents on the fluorination process, highlighting the influence of reagent structure and reaction conditions on yields and regioselectivity. This information is relevant for understanding and optimizing the fluorination of bifuranyl compounds, potentially including N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide (Zupan, Iskra, & Stavber, 1996).

Antimicrobial Applications

Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs : A study that synthesizes new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom is essential for enhancing antimicrobial activity, indicating that modifications to the benzamide structure, such as in N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide, could lead to promising antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor and Imaging Applications

Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography : Research into fluorine-containing benzamide analogs synthesized and evaluated for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This suggests potential applications of fluorobenzamide derivatives, like N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide, in diagnostic imaging and possibly in the therapeutic targeting of tumor cells (Tu et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRJZREZPHQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2997818.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)

![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)